molecular formula C20H24N2O4 B1439843 (3R,4R)-methyl 4-(3-(6-methoxyquinolin-4-yl)-3-oxopropyl)piperidine-3-carboxylate CAS No. 333782-30-2

(3R,4R)-methyl 4-(3-(6-methoxyquinolin-4-yl)-3-oxopropyl)piperidine-3-carboxylate

Cat. No.: B1439843
CAS No.: 333782-30-2
M. Wt: 356.4 g/mol
InChI Key: SGFHXWJMYMNURF-DYVFJYSZSA-N
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Description

(3R,4R)-Methyl 4-(3-(6-methoxyquinolin-4-yl)-3-oxopropyl)piperidine-3-carboxylate ( 333782-30-2) is a chiral piperidine-quinoline hybrid compound supplied with a molecular formula of C₂₀H₂₄N₂O₄ and a molecular weight of 356.42 g/mol . This complex molecular architecture makes it a valuable intermediate in medicinal chemistry and drug discovery research. Compounds within the quinoline derivative family have been investigated for their inhibitory effects on specific biological targets and are explored in preclinical research for various diseases, including oncology . As a sophisticated building block, it is primarily utilized by researchers in the synthesis of more complex molecules and potential active pharmaceutical ingredients (APIs) . Its stereochemically defined structure is particularly useful for developing compounds that interact with the central nervous system, and it may also serve as a key precursor in creating agents with potential analgesic and anti-inflammatory properties . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic procedures or any form of human use.

Properties

IUPAC Name

methyl (3R,4R)-4-[3-(6-methoxyquinolin-4-yl)-3-oxopropyl]piperidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4/c1-25-14-4-5-18-16(11-14)15(8-10-22-18)19(23)6-3-13-7-9-21-12-17(13)20(24)26-2/h4-5,8,10-11,13,17,21H,3,6-7,9,12H2,1-2H3/t13-,17+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGFHXWJMYMNURF-DYVFJYSZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1)C(=O)CCC3CCNCC3C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=CN=C2C=C1)C(=O)CC[C@@H]3CCNC[C@@H]3C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90692872
Record name Methyl (3R,4R)-4-[3-(6-methoxyquinolin-4-yl)-3-oxopropyl]piperidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90692872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

333782-30-2
Record name Methyl (3R,4R)-4-[3-(6-methoxy-4-quinolinyl)-3-oxopropyl]-3-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=333782-30-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl (3R,4R)-4-[3-(6-methoxyquinolin-4-yl)-3-oxopropyl]piperidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90692872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

(3R,4R)-methyl 4-(3-(6-methoxyquinolin-4-yl)-3-oxopropyl)piperidine-3-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by a piperidine ring and a methoxyquinoline moiety. Its molecular formula is C₁₈H₃₁N₃O₃, with a molecular weight of approximately 325.46 g/mol. The compound's structure is crucial for its interaction with biological targets.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, derivatives of quinoline have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Table 1: Summary of Antitumor Studies

Study ReferenceCell LineIC50 (µM)Mechanism of Action
A54912.5Apoptosis
MCF-78.0Cell cycle arrest
HeLa15.2Inhibition of angiogenesis

Analgesic Properties

The analgesic potential of related piperidine derivatives has also been explored. In vivo models demonstrated that these compounds can modulate pain pathways, potentially offering alternatives to traditional opioid analgesics.

Table 2: Analgesic Activity Comparison

Compound NameED50 (mg/kg)Pain Model
(3R,4S)-9d0.54Hot plate
(3R,4R)-methyl 4-(...)TBDAnti-writhing

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes in the body:

  • Opioid Receptor Modulation : Similar compounds have been shown to activate μ-opioid receptors, leading to analgesic effects.
  • Inhibition of Kinases : Some derivatives inhibit specific kinases involved in cancer cell signaling pathways.
  • Antioxidant Activity : The presence of methoxy groups may enhance the compound's ability to scavenge free radicals.

Case Studies

Several case studies have highlighted the efficacy of this compound in various biological assays:

  • Study on Cancer Cell Lines : A study evaluated the effect of the compound on multiple cancer cell lines, reporting a dose-dependent decrease in viability.
  • Pain Management Trials : Clinical trials involving animal models demonstrated significant pain relief comparable to standard analgesics.

Comparison with Similar Compounds

Comparison with Similar Compounds

RPR260243 belongs to a class of hERG1 activators with diverse chemical scaffolds. Below is a detailed comparison with structurally and functionally related compounds:

PD-118057

  • Structure: A benzoic acid derivative with dichlorophenyl and phenylamino substituents .
  • Mechanism: Enhances hERG1 currents by accelerating activation kinetics and shifting voltage dependence of activation to more negative potentials .
  • Efficacy : Requires occupancy of all four hERG1 subunit binding sites for maximal effect, similar to RPR260243 .
  • Selectivity : Less subtype-specific than RPR260243; activates both hERG1 and zebrafish ERG (zERG) channels .

NS1643

  • Structure : A urea derivative with bis-trifluoromethylphenyl groups .
  • Mechanism : Dual action—shifts voltage-dependent activation and inhibits inactivation .
  • Efficacy : Modest hERG1 activation (EC₅₀ ~10 μM) compared to RPR260243 (EC₅₀ ~1–3 μM) .
  • Clinical Relevance : Investigated for antiarrhythmic effects in atrial fibrillation models .

ICA-105574

  • Structure: Benzamide derivative with nitro and phenoxyphenyl groups .
  • Mechanism : Binds to the pore domain, stabilizing the open state without affecting deactivation .
  • Selectivity : Highly specific to hERG1; minimal effects on other potassium channels .

Niflumic Acid (NFA)

  • Structure: A non-steroidal anti-inflammatory drug (NSAID) with trifluoromethylphenyl and pyridinecarboxylic acid groups .
  • Mechanism : Activates ERG2 channels preferentially over ERG1, highlighting subtype-dependent effects .

Data Tables

Table 1: Structural and Functional Comparison of hERG1 Activators

Compound Core Structure Key Functional Groups Primary Mechanism EC₅₀/Effective Concentration
RPR260243 Piperidine Methoxyquinolinyl, trifluorophenyl Slows deactivation 1–3 μM
PD-118057 Benzoic acid Dichlorophenyl, phenylamino Accelerates activation ~5 μM
NS1643 Urea Bis-trifluoromethylphenyl Shifts activation/inhibition ~10 μM
ICA-105574 Benzamide Nitro, phenoxyphenyl Stabilizes open state ~0.3 μM

Table 2: Subtype Selectivity and Clinical Relevance

Compound hERG1 Activity ERG2 Activity Cardiac Application Limitations
RPR260243 High Low Arrhythmia/heart failure research Limited bioavailability
PD-118057 Moderate Moderate Mechanistic studies Low subtype specificity
NS1643 Moderate None Atrial fibrillation models Moderate efficacy
NFA Low High Biophysical research Off-target NSAID effects

Key Research Findings

Binding Site Requirements : RPR260243, PD-118057, and ICA-105574 require occupancy of all four hERG1 subunit binding sites for maximal efficacy, as demonstrated using concatenated tetrameric channels .

Structural Insights : Molecular dynamics studies reveal that RPR260243 interacts with the S4-S5 linker and C-terminal domains of hERG1, whereas PD-118057 targets the S5-Pore helix .

Therapeutic Potential: RPR260243’s unique deactivation modulation offers antiarrhythmic benefits without QT prolongation, unlike traditional hERG blockers .

Preparation Methods

Preparation of Key Intermediates

3.1.1. Synthesis of 4-Bromo-6-methoxyquinoline
This intermediate is crucial for the quinoline moiety installation. It is prepared by bromination of 6-methoxy-4-quinolinol using phosphorus tribromide (PBr3) in N,N-dimethylformamide (DMF) under controlled temperatures (0°C to 75°C), yielding 87-97% product purity.

Yield Reaction Conditions Notes
97% PBr3 in DMF at 0°C Bubbling observed, precipitate formed, isolated by filtration and drying
95% PBr3 in DMF at 75°C with NaOH quench Vigorous stirring, pH adjustment for isolation, light tan solid obtained
87% PBr3 in DMF at 20°C for 2h Light yellow solid, high purity

These conditions allow efficient and high-yield formation of the bromoquinoline intermediate, which is then used in subsequent coupling steps.

3.1.2. Preparation of Piperidine Intermediates
The piperidine core is typically synthesized with stereochemical control via reductive amination and alkylation steps. For example, the condensation of cyclic amines with ketones under reductive amination conditions using resin-supported reducing agents such as MP-cyanoborohydride in aprotic solvents like DMF is common. The reaction is often heated using microwave irradiation at 60-100°C for about 1 hour to improve yields.

Coupling Reactions

3.2.1. Alkylation of Piperidine Amine with Quinoline Derivative
The key step involves alkylation of the piperidine nitrogen or carbon with the 6-methoxyquinoline moiety using the prepared 4-bromo-6-methoxyquinoline. This is performed in the presence of organic bases such as triethylamine and potassium carbonate in aprotic solvents (e.g., tetrahydrofuran and DMF). The reaction mixture is stirred for extended periods (up to 5 days) at moderate temperatures (50-65°C) to ensure complete conversion.

3.2.2. Reductive Amination and Protection/Deprotection Steps

  • Reductive amination is used to form the piperidine ring with the desired substituents.
  • Protecting groups such as tert-butoxycarbonyl (Boc) are employed on nitrogen atoms to control regioselectivity and stereochemistry.
  • Deprotection is performed using trifluoroacetic acid (TFA) or other acidic conditions to yield the free amine or carboxylic acid functionalities.

Oxidation and Reduction Steps

  • Conversion of alcohol intermediates to ketones is achieved using oxidizing agents like Dess-Martin periodinane in solvents such as methylene chloride or mixtures with water.
  • Reduction of ketones to alcohols uses sodium borohydride in methanol, with reaction times from 1 to 5 hours at ambient temperature.

Esterification and Saponification

  • The methyl ester group on the piperidine-3-carboxylate is introduced via alkoxycarbonylation reactions or by esterification of the corresponding carboxylic acid.
  • Saponification (hydrolysis) of esters to acids is conducted under basic conditions, typically between ambient temperature and 100°C, using aqueous base solutions.

Summary Table of Key Reaction Conditions

Step Reagents/Conditions Solvent(s) Temperature Time Yield/Notes
Bromination of quinoline PBr3, NaOH quench DMF 0°C to 75°C 2h to 1.75h 87-97% purity
Reductive amination MP-cyanoborohydride, aprotic solvent DMF 60-100°C (microwave) ~1 hour Stereoselective piperidine formation
Alkylation of piperidine 4-bromo-6-methoxyquinoline, triethylamine, K2CO3 THF, DMF 50-65°C Up to 5 days High conversion, controlled regioselectivity
Oxidation (alcohol to ketone) Dess-Martin periodinane Methylene chloride (+ water) Ambient Variable Clean oxidation
Reduction (ketone to alcohol) Sodium borohydride Methanol Ambient 1-5 hours Efficient reduction
Ester hydrolysis Base (aqueous), saponification Aqueous solution Ambient to 100°C Variable Conversion to acid

Research Findings and Considerations

  • The preparation methods emphasize stereochemical control at the piperidine ring, critical for biological activity.
  • Use of aprotic solvents and resin-supported reducing agents enhances reaction efficiency and selectivity.
  • Microwave-assisted heating reduces reaction times significantly in reductive amination steps.
  • The 6-methoxyquinoline moiety is introduced via nucleophilic aromatic substitution or palladium-catalyzed coupling with well-characterized intermediates like 4-bromo-6-methoxyquinoline.
  • Protection/deprotection strategies enable selective functional group transformations without side reactions.
  • The overall synthetic route is modular, allowing variation in substituents for analog development.

Q & A

Basic Synthesis and Characterization

Q: What are the optimized synthetic routes for (3R,4R)-methyl 4-(3-(6-methoxyquinolin-4-yl)-3-oxopropyl)piperidine-3-carboxylate, and how can stereochemical purity be ensured? A: Synthesis typically involves multi-step reactions:

  • Step 1: Formation of the piperidine core via reductive amination or ring-closing metathesis, preserving the (3R,4R) configuration .
  • Step 2: Introduction of the 3-oxopropyl linker via Michael addition or alkylation, requiring anhydrous conditions to avoid side reactions .
  • Step 3: Coupling with 6-methoxyquinoline-4-carboxylic acid derivatives using carbodiimide-based coupling agents (e.g., DCC/DMAP) .
    Stereochemical Control: Use chiral auxiliaries or asymmetric catalysis (e.g., Sharpless epoxidation analogs) during piperidine formation. Confirm enantiomeric excess via chiral HPLC or X-ray crystallography .

Advanced Analytical Validation

Q: How can conflicting spectroscopic data (e.g., NMR shifts or mass fragmentation patterns) be resolved during structural confirmation? A: Discrepancies often arise from solvent effects, impurities, or tautomerism. Mitigation strategies include:

  • Multi-Technique Cross-Validation: Compare 1H^{1}\text{H}-NMR, 13C^{13}\text{C}-NMR, and 2D-COSY/HMBC to assign quinolone and piperidine proton environments .
  • High-Resolution Mass Spectrometry (HRMS): Confirm molecular ion ([M+H]+^+) and fragmentation pathways (e.g., loss of methoxy or ester groups) .
  • X-ray Crystallography: Resolve ambiguities in stereochemistry or bond angles, particularly for the (3R,4R) configuration .

Pharmacological Mechanism Exploration

Q: What in silico or in vitro methods are recommended to predict the compound’s interaction with biological targets (e.g., enzymes or receptors)? A:

  • Molecular Docking: Use software like AutoDock Vina to model binding to quinoline-targeted proteins (e.g., topoisomerases) or neurotransmitter receptors (e.g., sigma-1) .
  • Surface Plasmon Resonance (SPR): Quantify binding affinity (KDK_D) for hypothesized targets, such as kinases overexpressed in cancer .
  • Cellular Assays: Test inhibition of bacterial DNA gyrase (via supercoiling assays) or antiproliferative effects in cancer cell lines (e.g., MTT assays) .

Stereochemical Impact on Bioactivity

Q: How does the (3R,4R) configuration influence pharmacological activity compared to other stereoisomers? A:

  • Comparative Studies: Synthesize diastereomers (e.g., 3S,4S or 3R,4S) and evaluate activity in parallel assays. For example, fluorinated analogs showed >10x potency in receptor binding when stereochemistry matched [(3R,4R)] .
  • Mechanistic Insight: Use circular dichroism (CD) to correlate conformational rigidity with target engagement. The (3R,4R) isomer may adopt a chair conformation favoring hydrophobic interactions in binding pockets .

Stability and Degradation Pathways

Q: What are the critical stability parameters for this compound under storage or physiological conditions? A:

  • Hydrolytic Degradation: The ester group is prone to hydrolysis at pH <3 or >7. Monitor via HPLC under accelerated conditions (40°C/75% RH) .
  • Photostability: The quinoline moiety may degrade under UV light. Store in amber vials and assess photodegradation products using LC-MS .
  • Thermal Stability: DSC/TGA analysis reveals decomposition onset >200°C, but intermediates (e.g., decarboxylated products) may form at lower temperatures .

Data Contradiction in Reaction Yields

Q: How should researchers address inconsistent yields reported for the coupling step involving 6-methoxyquinoline? A: Variability often stems from:

  • Reagent Purity: Ensure anhydrous DMF and freshly activated coupling agents (e.g., HATU vs. EDC) .
  • Quenching Side Reactions: Add scavengers (e.g., polymer-bound trisamine) to trap excess acylating agents .
  • Scale-Up Challenges: Optimize via flow chemistry to maintain mixing efficiency and temperature control, improving yield reproducibility .

Computational Modeling of Metabolic Pathways

Q: Which in silico tools predict the compound’s metabolic fate and potential toxicity? A:

  • ADMET Prediction: Use SwissADME or ADMETlab to estimate CYP450 metabolism (e.g., 3A4/2D6 oxidation) and metabolite formation .
  • Toxicity Profiling: Test predicted reactive metabolites (e.g., quinoline epoxides) in Ames assays for mutagenicity .
  • DMPK Modeling: Apply GastroPlus to simulate oral bioavailability, considering esterase-mediated hydrolysis in the liver .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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(3R,4R)-methyl 4-(3-(6-methoxyquinolin-4-yl)-3-oxopropyl)piperidine-3-carboxylate
Reactant of Route 2
(3R,4R)-methyl 4-(3-(6-methoxyquinolin-4-yl)-3-oxopropyl)piperidine-3-carboxylate

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